N-(4-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
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Overview
Description
N-(4-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a bromophenyl group, a methyl group, and a carboxamide group attached to the benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves the condensation of 4-bromophenylamine with 3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the biosynthesis of bacterial cell walls by binding to key enzymes involved in the process. In anticancer applications, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Similar in structure but contains a thiazole ring instead of a benzopyran ring.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Contains a sulfonyl group and an amino acid residue, differing in functional groups and biological activity.
Uniqueness
N-(4-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is unique due to its benzopyran core, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c1-17(16(21)19-13-8-6-12(18)7-9-13)10-11-4-2-3-5-14(11)15(20)22-17/h2-9H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUFFAZSHPHWKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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